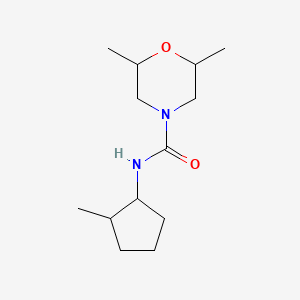
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and acts as a positive allosteric modulator of the GABAA receptor.
Mecanismo De Acción
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effects of GABA on the receptor. This results in an increase in chloride ion influx into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the potency of GABA at the GABAA receptor, and to enhance the activity of other positive allosteric modulators of the receptor. 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has also been shown to have anxiolytic effects in animal models, and to reduce the severity of seizures in epilepsy models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective positive allosteric modulator of the GABAA receptor, which makes it a useful tool for investigating the role of the receptor in various physiological and pathological conditions. However, 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has some limitations as well. It has been shown to have some toxic effects in animal studies, and its effects on the GABAA receptor can be influenced by factors such as receptor subtype and expression level.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide. One area of interest is the development of more selective positive allosteric modulators of the GABAA receptor, which could have therapeutic applications in anxiety and other neurological disorders. Another area of interest is the investigation of the effects of 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide on other neurotransmitter systems, such as the glutamate system, which could have implications for the treatment of conditions such as schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide on the GABAA receptor, and to explore its potential as a therapeutic agent.
Conclusion:
In conclusion, 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide is a chemical compound that has been widely used in scientific research as a tool to study the GABAA receptor. It acts as a positive allosteric modulator of the receptor, and has been shown to have anxiolytic and anticonvulsant effects in animal models. While 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has some limitations, it remains a useful tool for investigating the role of the GABAA receptor in various physiological and pathological conditions. Further research is needed to fully understand the mechanisms underlying its effects, and to explore its potential as a therapeutic agent.
Métodos De Síntesis
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a catalyst. Other methods include the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a base, or the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been widely used in scientific research as a tool to study the GABAA receptor. It is used to investigate the effects of positive allosteric modulators on the receptor, and to explore the potential therapeutic applications of these compounds. 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has also been used to study the role of the GABAA receptor in anxiety and other neurological disorders.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9-5-4-6-12(9)14-13(16)15-7-10(2)17-11(3)8-15/h9-12H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIGPYCGQRJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
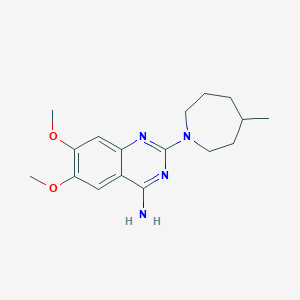
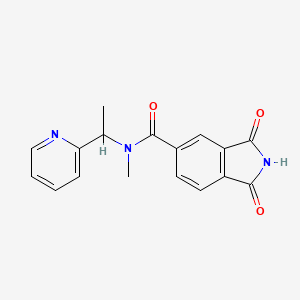
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
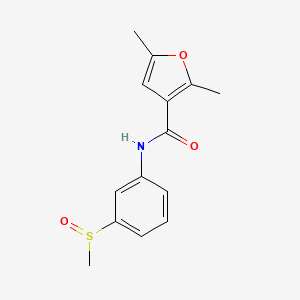

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
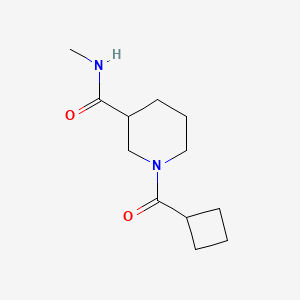
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)